molecular formula C9H8N2O3 B13259868 5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid

5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid

Cat. No.: B13259868
M. Wt: 192.17 g/mol
InChI Key: ROMHASFMEQANIS-UHFFFAOYSA-N
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Description

5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a carboxylic acid group and an amino group linked to a prop-2-yn-1-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-2-carboxylic acid.

    Formation of Intermediate: The carboxylic acid group is activated, often using reagents like thionyl chloride, to form an acyl chloride intermediate.

    Amination: The acyl chloride intermediate is then reacted with prop-2-yn-1-amine to introduce the prop-2-yn-1-yloxyamino group.

    Final Product: The resulting compound is purified, typically through recrystallization or chromatography, to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the carboxylic acid group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and pathways.

Mechanism of Action

The mechanism of action of 5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yloxyamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pyridine ring can also participate in π-π stacking interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: Lacks the prop-2-yn-1-yloxyamino group.

    5-Aminopyridine-2-carboxylic acid: Lacks the prop-2-yn-1-yloxy group.

    5-[(Prop-2-yn-1-yloxy)amino]benzoic acid: Features a benzene ring instead of a pyridine ring.

Uniqueness

5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid is unique due to the presence of both the prop-2-yn-1-yloxyamino group and the pyridine ring, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

5-(prop-2-ynoxyamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-2-5-14-11-7-3-4-8(9(12)13)10-6-7/h1,3-4,6,11H,5H2,(H,12,13)

InChI Key

ROMHASFMEQANIS-UHFFFAOYSA-N

Canonical SMILES

C#CCONC1=CN=C(C=C1)C(=O)O

Origin of Product

United States

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